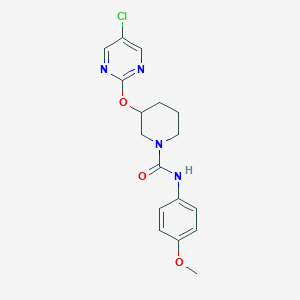
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound’s name suggests it’s an amide derivative with a piperidine ring, a pyrimidine ring, and a phenyl ring in its structure. The exact properties would depend on the specific arrangement of these groups.
Synthesis Analysis
The synthesis would likely involve the reaction of a 5-chloropyrimidin-2-yl)oxy compound with a 4-methoxyphenyl)piperidine-1-carboxamide. The specifics would depend on the exact synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure analysis would involve determining the exact arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The reactivity would likely be influenced by the presence of the amide, pyrimidine, and phenyl groups.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Biological Activity
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research highlights the potential of structurally similar compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Renin Inhibitors for Hypertension : Tokuhara et al. (2018) discovered novel benzimidazole derivatives as potent renin inhibitors, demonstrating improved pharmacokinetic profiles for hypertension management. These findings suggest the importance of chemical modifications to enhance drug efficacy and bioavailability (Tokuhara et al., 2018).
Antimicrobial Agents : Several studies focused on the synthesis of new compounds with antimicrobial activities. For example, Abdel-rahman et al. (2002) and Hossan et al. (2012) developed compounds with promising in vitro antimicrobial activities, indicating the potential of these chemical structures in combating microbial resistance (Abdel-rahman et al., 2002); (Hossan et al., 2012).
Anticancer and Anti-Angiogenic Agents : Kambappa et al. (2017) synthesized novel piperidine carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. This research provides insights into the development of anticancer agents targeting angiogenesis and DNA integrity (Kambappa et al., 2017).
Safety And Hazards
The safety and hazards of the compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.
Orientations Futures
Future research could involve further studying the compound’s properties, developing new synthetic routes, or exploring its potential uses in fields like medicine or materials science.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general analysis and may not apply to all aspects of the compound you mentioned.
Propriétés
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-24-14-6-4-13(5-7-14)21-17(23)22-8-2-3-15(11-22)25-16-19-9-12(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBHCWQZHFQNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

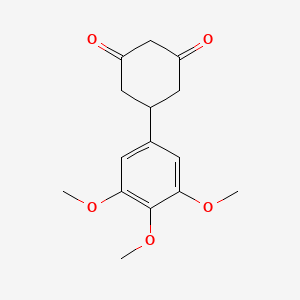
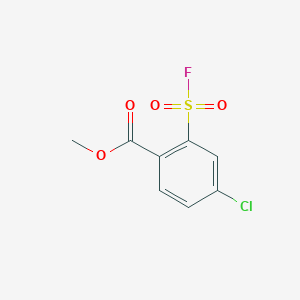
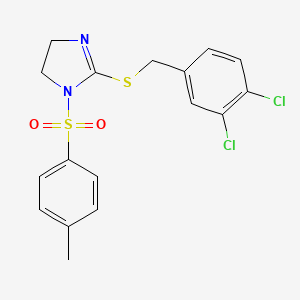
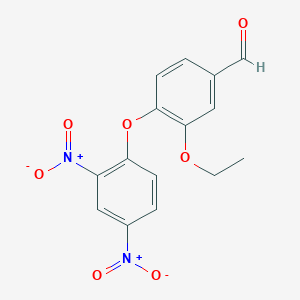
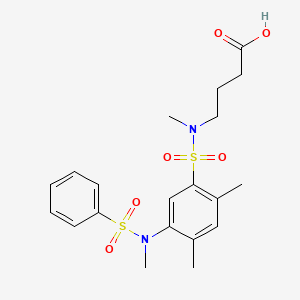
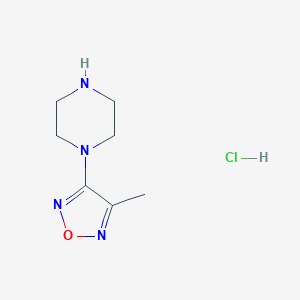
![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)
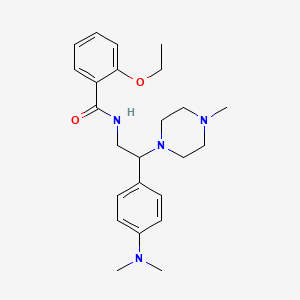

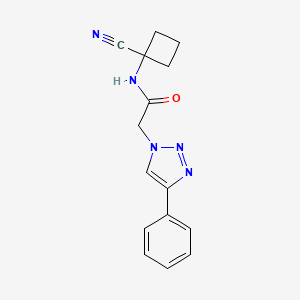
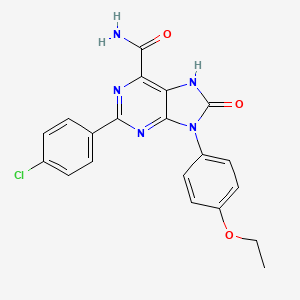
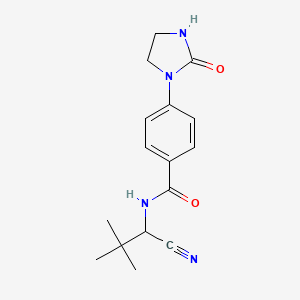
![8-(4-Chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)
